molecular formula C8H10N2O3 B2605722 methyl 3-(formylamino)-5-methyl-1H-pyrrole-2-carboxylate CAS No. 1936559-58-8

methyl 3-(formylamino)-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B2605722
CAS RN: 1936559-58-8
M. Wt: 182.179
InChI Key: PWUUFHCTKAOTKZ-UHFFFAOYSA-N
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Description

The compound “methyl 3-(formylamino)-5-methyl-1H-pyrrole-2-carboxylate” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole derivatives can be synthesized through various methods. One common method is the Paal-Knorr Synthesis, which involves the condensation of a 1,4-diketone with ammonia or a primary amine . Another method is the Van Leusen reaction, where tosylmethyl isocyanide (TosMIC) reacts with a compound containing an activated alkene .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. The formylamino group (-NHCHO) would be attached at the 3-position of the ring, and a methyl group (-CH3) would be attached at the 5-position. The carboxylate group (-COOCH3) would also be attached to the pyrrole ring .


Chemical Reactions Analysis

Pyrrole compounds are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, similar to other aromatic compounds. The nitrogen atom in the pyrrole ring has a lone pair of electrons, which can participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrrole itself is a colorless volatile liquid that darkens readily upon exposure to air . The presence of the formylamino, methyl, and carboxylate groups would likely affect the compound’s properties, such as its polarity, solubility, and reactivity .

Scientific Research Applications

Indole Derivatives Synthesis

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have garnered attention for their biological activity. The synthesis of indole derivatives, including those containing the pyrrole moiety, has been explored extensively. Researchers investigate novel methods to construct indoles due to their importance. For instance, the Fischer indole synthesis has been employed to create tricyclic indoles from cyclohexanone and phenylhydrazine hydrochloride .

Antitumor Properties

Pyrrole-containing compounds have shown promise as potential antitumor agents. By introducing specific functional groups (such as alkyl or aralkyl) and sulfonyl groups, researchers have designed novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives. These compounds exhibit pharmacophores similar to existing antitumor drugs, making them interesting candidates for further investigation .

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. While specific safety data for this compound is not available, it’s important to handle all chemicals with appropriate safety precautions. Always refer to the material safety data sheet (MSDS) for information on handling, storage, and disposal .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicine or other fields. Pyrrole derivatives are a rich area of study due to their diverse biological activities and potential for therapeutic use .

properties

IUPAC Name

methyl 3-formamido-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(9-4-11)7(10-5)8(12)13-2/h3-4,10H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUUFHCTKAOTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(formylamino)-5-methyl-1H-pyrrole-2-carboxylate

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